molecular formula C7H14N3O3P B12528971 Diethyl (3-azidoprop-1-en-1-yl)phosphonate CAS No. 651716-46-0

Diethyl (3-azidoprop-1-en-1-yl)phosphonate

Cat. No.: B12528971
CAS No.: 651716-46-0
M. Wt: 219.18 g/mol
InChI Key: UNWWWNQXMBUREE-UHFFFAOYSA-N
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Description

Diethyl (3-azidoprop-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of an azido group and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (3-azidoprop-1-en-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate azidoalkene precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-azidoprop-1-en-1-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group can yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Diethyl (3-azidoprop-1-en-1-yl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (3-azidoprop-1-en-1-yl)phosphonate involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The phosphonate ester can act as a nucleophile or electrophile, depending on the reaction conditions, enabling the formation of diverse chemical structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (3-azidoprop-1-en-1-yl)phosphonate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This makes it a valuable compound for the synthesis of complex molecules and materials .

Properties

CAS No.

651716-46-0

Molecular Formula

C7H14N3O3P

Molecular Weight

219.18 g/mol

IUPAC Name

3-azido-1-diethoxyphosphorylprop-1-ene

InChI

InChI=1S/C7H14N3O3P/c1-3-12-14(11,13-4-2)7-5-6-9-10-8/h5,7H,3-4,6H2,1-2H3

InChI Key

UNWWWNQXMBUREE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C=CCN=[N+]=[N-])OCC

Origin of Product

United States

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